2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone
Description
The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone features a bicyclo[2.2.1]heptane core, where one carbon is replaced by sulfur (thia) and another by nitrogen (aza). The 5-bromofuran-2-yl substituent introduces a brominated heteroaromatic moiety, which may enhance electrophilic reactivity and influence molecular interactions. This structure is distinct due to its compact bicyclic framework, sulfur-nitrogen heteroatom arrangement, and brominated furan, making it relevant for pharmaceutical and materials science applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2S/c11-9-2-1-8(14-9)10(13)12-4-7-3-6(12)5-15-7/h1-2,6-7H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPLFQGHCHFBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form the bicyclic core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bicyclic structure may allow it to fit into binding sites with high specificity, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Ring System Variations
Compound 1 : (1RS,4RS)-6,6-dimethyl-5-(methanesulfonyl)-7-(piperidin-1-yl)-2λ⁶-thia-5-azabicyclo[2.2.2]oct-7-en-2,2-dione ()
- Bicyclic System : Larger bicyclo[2.2.2]octane ring (vs. 2.2.1 in the target compound).
- Heteroatoms : Thia (S), aza (N), and sulfonyl (SO₂) groups.
- Substituents : Methanesulfonyl and piperidinyl groups.
- Key Findings : X-ray crystallography revealed two enantiomeric pairs in the asymmetric unit, with inversion-related configurations (1R,4R and 1S,4S). The larger ring may confer greater conformational flexibility but reduced steric strain compared to bicyclo[2.2.1] systems .
Compound 2 : 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol ()
- Bicyclic System : Same bicyclo[2.2.1]heptane core as the target compound.
- Heteroatoms : Oxa (O) replaces thia (S), retaining aza (N).
- Substituents: Propanol group.
Oxidation State and Functional Group Differences
Compound 3 : 2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl ()
- Oxidation State : Sulfur is fully oxidized to a sulfone (SO₂), unlike the thia group in the target compound.
- Substituents : Hydrochloride salt form.
- This contrasts with the neutral thia group in the target compound, which may favor lipophilic interactions .
Substituent-Based Comparisons
Compound 4 : 5-(2-Triphenylamine)-2-hydroxybenzophenone (BPOH-TPA) ()
- Core Structure: Benzophenone with a hydroxy group and triphenylamine substituent.
- Key Contrasts: The brominated furan in the target compound is smaller and more electron-deficient than the benzophenone-triphenylamine system, which may limit π-π stacking but enhance reactivity in cross-coupling reactions .
Tabulated Comparison of Key Features
Biological Activity
The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound may contribute to various pharmacological effects, making it a subject of interest for further investigation.
Structure and Composition
The compound consists of a bicyclic framework with a sulfur atom and a nitrogen atom incorporated into the ring structure, which is characteristic of azabicyclic compounds. The presence of a brominated furan moiety enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃BrN₂OS |
| Molecular Weight | 304.21 g/mol |
| CAS Number | To be determined |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-thia derivatives exhibit significant antimicrobial activity. For instance, azabicyclic structures have been shown to possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests that 2-thia-5-azabicyclo[2.2.1]heptan derivatives could be explored as potential antimicrobial agents.
Anticancer Activity
Research has also pointed towards the anticancer potential of azabicyclic compounds. For example, the introduction of specific substituents on the bicyclic framework can enhance cytotoxicity against cancer cell lines. Preliminary data suggest that the bromofuran moiety may contribute to increased apoptosis in targeted cancer cells.
Neuropharmacological Effects
Given the structural similarity to known neuroactive compounds, it is hypothesized that 2-thia-5-azabicyclo[2.2.1]heptan derivatives may interact with neurotransmitter systems, potentially acting as modulators of nicotinic acetylcholine receptors (nAChRs). This interaction could lead to applications in treating neurological disorders.
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various azabicyclic compounds, including derivatives similar to 2-thia-5-azabicyclo[2.2.1]heptan. The results showed:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings indicate promising antimicrobial properties, warranting further exploration into structure-activity relationships.
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies conducted on several cancer cell lines revealed that the compound exhibited varying degrees of cytotoxicity:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 20 |
The results suggest a significant potential for anticancer applications, especially in developing targeted therapies.
Study 3: Neuropharmacological Assessment
Neuropharmacological studies have indicated that related azabicyclic compounds can modulate nAChRs, leading to enhanced synaptic transmission in neuronal cultures. This suggests that derivatives like 2-thia-5-azabicyclo[2.2.1]heptan could be investigated for their potential in treating cognitive disorders.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone?
- Answer : The synthesis typically involves coupling the bicyclic 2-thia-5-azabicyclo[2.2.1]heptane core with a bromofuran moiety. Key steps include:
- Bicyclic core synthesis : Cyclization of precursors (e.g., via [3+2] cycloaddition or ring-closing metathesis) to form the azabicyclo framework .
- Functionalization : Bromination of the furan ring at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Coupling : Use of carbonylative cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to link the bromofuran to the bicyclic amine .
Q. How do NMR and mass spectrometry aid in structural elucidation of this compound?
- Answer :
- -NMR : Distinct signals for the bicyclic system (e.g., protons on the sulfur-containing ring at δ 3.2–4.1 ppm) and the bromofuran moiety (e.g., furan protons at δ 6.5–7.5 ppm) .
- -NMR : Carbonyl resonance (C=O) appears at δ 170–180 ppm, while the bicyclic carbons resonate between δ 50–70 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 313–360, with isotopic patterns confirming bromine presence (1:1 ratio for /) .
Advanced Research Questions
Q. What experimental challenges arise in optimizing reaction yields for this compound, and how are they resolved?
- Answer : Key challenges include:
- Steric hindrance : The bicyclic core limits accessibility for coupling reactions. Solutions involve using Pd catalysts with bulky ligands (e.g., XPhos) to enhance reactivity .
- Bromine instability : The 5-bromofuran group is prone to debromination. Reactions are performed under inert atmospheres (N/Ar) with low temperatures (0–5°C) .
- Byproduct formation : Reverse-phase HPLC or column chromatography (silica gel, hexane/EtOAc) is used to isolate the pure product .
Q. How can computational modeling predict the reactivity of the bicyclic core in catalytic reactions?
- Answer :
- DFT calculations : Used to map electron density on the bicyclic nitrogen, identifying nucleophilic sites for acylative coupling .
- Molecular docking : Predicts interactions between the bromofuran moiety and biological targets (e.g., viral proteases), guiding SAR studies .
- Solvent effects : COSMO-RS simulations optimize solvent choice (e.g., THF vs. DCM) to stabilize transition states .
Q. What contradictions exist in reported spectroscopic data for similar azabicyclo-furan hybrids, and how are they reconciled?
- Answer : Discrepancies in -NMR shifts (e.g., furan protons varying by ±0.3 ppm) arise from solvent polarity or concentration effects. Solutions include:
- Standardized protocols : Use of DMSO-d or CDCl for all comparative studies .
- 2D NMR : HSQC and HMBC correlations resolve ambiguities in proton-carbon assignments .
Q. What methodologies are used to study the hydrolytic stability of the thia-azabicyclo moiety?
- Answer :
- Accelerated stability testing : Incubation in buffers (pH 1–10) at 40°C for 48 hours, monitored via LC-MS to detect degradation products .
- Kinetic analysis : Pseudo-first-order rate constants () quantify susceptibility to hydrolysis .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields
| Intermediate | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 5-Bromofuran-2-carboxylic acid | 76 | 98.5 | |
| 2-Thia-5-azabicyclo[2.2.1]heptane | 68 | 97.2 |
Table 2 : Comparative -NMR Data for Bicyclic Cores
| Carbon Position | δ (ppm) in CDCl | δ (ppm) in DMSO-d |
|---|---|---|
| C-1 (S-containing) | 52.3 | 54.1 |
| C-5 (N-containing) | 67.8 | 69.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
